2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Description
2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a 4-methylphenoxy aniline moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[4-(4-methylphenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H23NO4/c1-14-6-10-16(11-7-14)26-17-12-8-15(9-13-17)22-20(23)18-4-2-3-5-19(18)21(24)25/h6-13,18-19H,2-5H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
OPLVUCABQYYYSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with aniline to form 4-(4-methylphenoxy)aniline. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the aniline or phenoxy moieties, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(4-METHYLPHENOXY)PHENYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID include other aniline derivatives and cyclohexanecarboxylic acid derivatives. What sets this compound apart is its unique combination of a cyclohexane ring with a 4-methylphenoxy aniline moiety, which imparts distinct chemical and biological properties. Some similar compounds include:
- 4-(4-Methylphenoxy)aniline
- Cyclohexanecarboxylic acid
- 4-Methylphenol derivatives
This uniqueness makes this compound a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
